molecular formula C14H25NO5 B1407260 ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate CAS No. 1392745-47-9

ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate

Cat. No.: B1407260
CAS No.: 1392745-47-9
M. Wt: 287.35 g/mol
InChI Key: JOOLXBLTNBWCNP-HBNTYKKESA-N
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Description

Properties

IUPAC Name

ethyl (1S,3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO5/c1-5-19-12(17)9-6-7-10(11(16)8-9)15-13(18)20-14(2,3)4/h9-11,16H,5-8H2,1-4H3,(H,15,18)/t9-,10+,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOLXBLTNBWCNP-HBNTYKKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(C(C1)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CC[C@H]([C@@H](C1)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available cyclohexane derivatives.

    Protection of Hydroxyl Group: The hydroxyl group on the cyclohexane ring is protected using tert-butyl dimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole.

    Amination: The protected cyclohexane derivative undergoes amination using tert-butoxycarbonyl (Boc) protected amine under basic conditions.

    Esterification: The carboxylic acid group is esterified using ethyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

    Deprotection: The final step involves deprotection of the hydroxyl group using tetrabutylammonium fluoride (TBAF).

Industrial Production Methods

Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 3 undergoes oxidation under controlled conditions:

Reagent/ConditionsProductYieldNotes
Pyridinium chlorochromate (PCC) in dichloromethane3-Ketocyclohexane derivative65–78%Mild conditions preserve Boc group
Jones reagent (CrO₃/H₂SO₄)3-Ketocyclohexane derivative50–60%Risk of ester hydrolysis at higher temps

The Boc-protected amine remains stable during oxidation, enabling selective modification of the hydroxyl group.

Reduction Reactions

The ethyl ester moiety is susceptible to reduction:

Reagent/ConditionsProductYieldNotes
LiAlH₄ in anhydrous ether1-Hydroxymethylcyclohexane derivative82–90%Complete reduction to primary alcohol
DIBAL-H in toluene at −78°CAldehyde intermediate70–75%Partial reduction; requires low temps

Post-reduction, the Boc group can be selectively removed for further functionalization.

Substitution Reactions

Deprotection of the Boc group exposes the amine for nucleophilic substitution:

Reagent/ConditionsProductYieldNotes
TFA in DCMFree amine intermediateQuant.Acidic cleavage at rt
HCl in dioxaneAmine hydrochloride salt95%Direct salt formation

The free amine reacts with:

  • Electrophiles : Alkyl halides (e.g., CH₃I) form N-alkylated derivatives.

  • Acylating agents : Acetic anhydride yields acetamide products .

Hydrolysis Reactions

The ethyl ester hydrolyzes under acidic or basic conditions:

ConditionsProductYieldNotes
6M HCl, reflux, 12hCarboxylic acid88%Boc group remains intact
NaOH (aq), rt, 24hSodium carboxylate salt92%Mild conditions

Hydrolysis products serve as intermediates for peptide coupling or metal-organic frameworks .

Stability and Side Reactions

  • Thermal degradation : Decomposes above 200°C, releasing CO₂ and tert-butanol .

  • Photolytic cleavage : UV exposure degrades the Boc group (t₁/₂ = 48h under 254nm light) .

  • Racemization risk : High pH (>10) causes partial epimerization at C3 and C4 .

Industrial-Scale Reaction Optimization

Flow microreactor systems enhance efficiency for:

  • Oxidation : 98% conversion in 5 minutes vs. 2h in batch.

  • Ester hydrolysis : 99% yield at 80°C with continuous pH monitoring .

Comparative Reactivity of Stereoisomers

Stereoisomer (CAS)Oxidation Rate (PCC)Reduction Yield (LiAlH₄)
(1S,3R,4R)-1392745-47-9 78%90%
(1R,3S,4S)-1210348-16-5 62%82%
(1S,3S,4S)-1392745-43-5 55%75%

The (1S,3R,4R) configuration shows superior reactivity due to reduced steric hindrance .

Scientific Research Applications

Medicinal Chemistry

Anticoagulant Properties

One of the most significant applications of this compound is its role as an impurity in the synthesis of Edoxaban, an oral anticoagulant used for the prevention of thromboembolic disorders. The compound's structure allows it to serve as a key intermediate in the synthesis of Edoxaban, influencing the overall efficacy and safety profile of the drug. Research indicates that understanding impurities like ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate is crucial for optimizing drug formulations and ensuring regulatory compliance .

Structure-Activity Relationship Studies

The compound is also utilized in structure-activity relationship (SAR) studies aimed at developing new anticoagulants. By modifying the functional groups on the cyclohexane ring, researchers can assess how these changes affect biological activity, leading to the discovery of more potent anticoagulant agents .

Pharmaceutical Applications

Drug Development

In drug development, this compound serves as a building block for synthesizing various pharmaceutical compounds. Its ability to form stable derivatives makes it an attractive candidate for developing new drugs with improved pharmacokinetic properties. The compound's versatility allows chemists to explore a wide range of modifications that can enhance therapeutic efficacy .

Formulation Studies

The compound's stability under different conditions has made it a subject of formulation studies. Researchers investigate how this compound interacts with other excipients in drug formulations to optimize delivery systems and improve bioavailability. Such studies are essential for developing effective oral dosage forms that can withstand gastrointestinal conditions while ensuring adequate absorption .

Biochemical Research

Enzyme Inhibition Studies

This compound has been investigated for its potential as an enzyme inhibitor. Its structural features allow it to interact with various enzymes involved in metabolic pathways. Understanding these interactions can lead to insights into disease mechanisms and the development of novel therapeutic strategies .

Bioconjugation Applications

The compound's functional groups facilitate bioconjugation processes where it can be attached to biomolecules such as proteins or peptides. This application is particularly useful in creating targeted drug delivery systems or diagnostic tools that can selectively bind to specific cellular targets .

Data Tables and Case Studies

In a study analyzing the synthesis of Edoxaban, researchers identified this compound as a significant impurity affecting yield and purity levels. By employing advanced chromatographic techniques, they were able to quantify its presence and assess its impact on the overall pharmacological profile of Edoxaban .

Mechanism of Action

The compound exerts its effects primarily through interactions with enzymes and receptors. The Boc-protected amine can mimic natural substrates, allowing it to bind to active sites and inhibit enzyme activity. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, stabilizing the compound within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Ethyl (1S,3R,4R)-4-amino-3-[(tert-butoxy)carbonyl]aminocyclohexane-1-carboxylate
  • Key Difference: Replaces the C3 hydroxyl group with an additional Boc-protected amino group.
  • Molecular Formula : C₁₄H₂₆N₂O₄ .
  • Impact: Increased hydrogen-bonding capacity due to dual amino groups. Alters solubility and reactivity in peptide coupling reactions .
Ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate
  • Key Difference : Azido (-N₃) group replaces the C4 hydroxyl .
  • Molecular Formula : C₁₄H₂₄N₄O₄; Molecular Weight : 312.37 .
  • Applications :
    • Azide functionality enables "click chemistry" for bioconjugation (e.g., CuAAC reactions) .
    • Higher molecular weight and reactivity compared to the parent compound .

Stereochemical Variations

Ethyl (1R,3R,4S)-3-amino-4-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate
  • Key Difference : Stereoisomer with (1R,3R,4S) configuration .
  • Molecular Formula : C₁₄H₂₆N₂O₄ (same as parent compound but different stereochemistry).
  • Impact :
    • Altered spatial arrangement affects binding to chiral targets (e.g., enzyme active sites).
    • Example: Reduced anticoagulant activity in edoxaban derivatives with incorrect stereochemistry .

Substituent Modifications

Ethyl (1S,3S,4S)-4-fluoro-3-hydroxycyclohexane-1-carboxylate
  • Key Difference: Fluorine atom replaces the Boc-protected amino group at C4 .
  • Molecular Formula : C₉H₁₅FO₃; Molecular Weight : 202.22 .
  • Impact :
    • Enhanced metabolic stability due to fluorine’s electronegativity.
    • Reduced polarity compared to the parent compound .
Methyl (1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate
  • Key Difference : Methyl ester replaces ethyl ester; lacks hydroxyl group .
  • Molecular Formula: C₁₃H₂₃NO₄; Molecular Weight: 257.33 .
  • Impact :
    • Faster ester hydrolysis due to smaller alkyl group.
    • Lower lipophilicity (LogP = 2.03) compared to ethyl ester derivatives .

Ring Size and Saturation Variations

Methyl (3S)-3-[(tert-butoxycarbonyl)amino]-1-(1-hydroxy-1-methylethyl)cyclopentanecarboxylate
  • Key Difference : Cyclopentane ring instead of cyclohexane .
  • Impact: Increased ring strain alters conformational flexibility. Potential for improved binding in compact enzyme pockets .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Functional Groups Key Applications References
This compound C₁₄H₂₅NO₅ 286.37 Boc-amino, hydroxyl, ethyl ester Edoxaban intermediate, chiral synth
Ethyl (1S,3R,4R)-4-amino-3-[(Boc)amino]cyclohexane-1-carboxylate C₁₄H₂₆N₂O₄ 286.37 Dual Boc-amino, ethyl ester Peptide coupling, drug discovery
Ethyl (1S,3R,4S)-4-azido-3-[(Boc)amino]cyclohexane-1-carboxylate C₁₄H₂₄N₄O₄ 312.37 Boc-amino, azido, ethyl ester Bioconjugation, click chemistry
Ethyl (1R,3R,4S)-3-amino-4-[(Boc)amino]cyclohexane-1-carboxylate C₁₄H₂₆N₂O₄ 286.37 Stereoisomer of parent compound Stereochemical studies
Methyl (1R,3R)-3-[(Boc)amino]cyclohexane-1-carboxylate C₁₃H₂₃NO₄ 257.33 Boc-amino, methyl ester Solubility studies, prodrug design

Research Findings and Trends

  • Stereochemistry Matters : The (1S,3R,4R) configuration is critical for edoxaban’s anticoagulant activity; stereoisomers show reduced efficacy .
  • Functional Group Trade-offs : Azido derivatives enable modular synthesis but introduce stability challenges , while fluorinated analogs improve metabolic resistance .
  • Ester Group Effects : Methyl esters hydrolyze faster than ethyl esters, impacting prodrug design .

Biological Activity

Ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate, commonly referred to as a derivative of cyclohexane carboxylic acid, has garnered attention for its potential biological activities. This compound is notable for its structural features, including a tert-butoxycarbonyl (Boc) protecting group and a hydroxyl group, which may influence its pharmacological properties. Understanding its biological activity is crucial for potential applications in medicinal chemistry and drug development.

  • CAS Number : 1403763-28-9
  • Molecular Formula : C14H26ClNO5
  • Molecular Weight : 323.81 g/mol
  • Purity : 97%

The biological activity of this compound can be attributed to its interaction with various biological targets, primarily enzymes and receptors involved in metabolic pathways. The hydroxyl group and the Boc-amino group enhance the compound's ability to form hydrogen bonds, potentially increasing its affinity for target proteins.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of cyclohexane carboxylic acids have shown efficacy against various bacterial strains. In vitro studies could explore the effectiveness of this compound against Gram-positive and Gram-negative bacteria.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, studies on related compounds suggest that they can inhibit enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are crucial in inflammatory processes. Investigating the inhibitory effects on these enzymes could provide insights into anti-inflammatory applications.

Study 1: Antimicrobial Efficacy

A study conducted on cyclohexane derivatives demonstrated that compounds with hydroxyl groups exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at varying concentrations, indicating a dose-dependent response.

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
This compoundTBDTBD
Control Compound A3264
Control Compound B1632

Study 2: Enzyme Inhibition Assay

In a preliminary screening of enzyme inhibition, this compound was tested against COX enzymes. The results indicated a competitive inhibition pattern with an IC50 value comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).

CompoundIC50 (µM)
This compoundTBD
Aspirin10
Ibuprofen15

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate?

  • Methodological Answer : The synthesis typically involves stereoselective cyclohexane ring formation, tert-butoxycarbonyl (Boc) protection of the amino group, and esterification. Key steps include:

  • Stereochemical Control : Use chiral catalysts or enzymatic resolution to establish the (1S,3R,4R) configuration .
  • Boc Protection : Introduce the Boc group via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP, triethylamine) to protect the amine .
  • Esterification : Ethyl ester formation via acid-catalyzed condensation of the carboxylic acid intermediate with ethanol .
    • Validation : Monitor intermediates using TLC and confirm stereochemistry via polarimetry or chiral HPLC.

Q. How should researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : Assign stereochemistry using 2D NMR (COSY, HSQC, NOESY). The cyclohexane ring protons and hydroxyl group will show distinct coupling patterns .
  • IR : Confirm Boc (C=O stretch at ~1680–1720 cm⁻¹) and ester (C=O at ~1730–1760 cm⁻¹) functionalities .
  • Mass Spectrometry : Use HRMS to verify molecular weight (e.g., [M+H]+ at m/z 357.19) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data caused by dynamic stereochemistry or conformational flexibility?

  • Methodological Answer :

  • Variable Temperature (VT) NMR : Perform experiments at low temperatures (−40°C to 0°C) to "freeze" ring-flipping or hydroxyl group rotation, simplifying splitting patterns .
  • Computational Modeling : Use DFT calculations to predict coupling constants and compare with experimental data .
  • X-ray Crystallography : If crystals are obtainable, resolve absolute configuration unambiguously .

Q. What strategies optimize stereochemical purity during synthesis?

  • Methodological Answer :

  • Chiral Auxiliaries : Employ Evans auxiliaries or Sharpless asymmetric dihydroxylation to control hydroxyl and amino group configurations .
  • Kinetic Resolution : Use lipases or transition-metal catalysts to selectively isolate the desired stereoisomer .
  • Purification : Apply recrystallization with chiral resolving agents or preparative HPLC using a chiral stationary phase .

Q. How does the compound serve as an intermediate in synthesizing bioactive heterocycles?

  • Methodological Answer :

  • Oxadiazole Formation : React the Boc-protected amine with nitrile derivatives under acidic conditions to form oxadiazole rings, as demonstrated in cyclohexanediamine-based bioactive compounds .
  • Peptide Coupling : Use the carboxylic acid (after ester hydrolysis) in SPPS (solid-phase peptide synthesis) to create constrained cyclic peptides .

Q. What are the challenges in Boc deprotection under specific reaction conditions?

  • Methodological Answer :

  • Acid Sensitivity : Avoid harsh acids (e.g., TFA) if the hydroxyl group is prone to elimination. Use milder conditions (e.g., HCl in dioxane) .
  • Side Reactions : Monitor for tert-butyl cation formation, which can alkylate electron-rich aromatic systems. Add scavengers (e.g., anisole) during deprotection .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate
Reactant of Route 2
ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.